(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid

Suzuki-Miyaura Coupling Boronic Acid Stability Heteroaryl Synthesis

Unsubstituted 2-pyridylboronic acids are notoriously unstable, prone to rapid protodeboronation that causes coupling failure. (6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid (CAS 1309981-32-5) solves this with a sterically bulky, electron-donating 6-substituent that suppresses decomposition, enabling reliable Suzuki-Miyaura cross-coupling without specialized protection strategies. - Enabled synthesis of the Wee1 kinase inhibitor MK-1775 (adavosertib) and related clinical candidates. - Key building block in A2A/A2B dual receptor antagonist patents for targeted medicinal chemistry. - Offers superior benchtop stability versus unsubstituted 2-pyridylboronic acid, reducing re-optimization time.

Molecular Formula C8H12BNO3
Molecular Weight 180.998
CAS No. 1309981-32-5
Cat. No. B597210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid
CAS1309981-32-5
Molecular FormulaC8H12BNO3
Molecular Weight180.998
Structural Identifiers
SMILESB(C1=NC(=CC=C1)C(C)(C)O)(O)O
InChIInChI=1S/C8H12BNO3/c1-8(2,11)6-4-3-5-7(10-6)9(12)13/h3-5,11-13H,1-2H3
InChIKeyOJKBHCOYAGROKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid: Procurement Overview


(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid (CAS 1309981-32-5) is a heteroaryl boronic acid derivative of the pyridine class, characterized by the molecular formula C8H12BNO3 and a molecular weight of 181.00 g/mol . It is primarily employed as a reagent in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds . The compound features a pyridine ring substituted at the 2-position with a boronic acid group and at the 6-position with a 2-hydroxypropan-2-yl substituent, a structural motif that contributes to its distinct reactivity and stability profile relative to simpler pyridylboronic acids .

Workflow
Suzuki-Miyaura heteroaryl cross-coupling
Selection Context
Stable 2-pyridylboronic acid with attenuated Lewis basicity
Use Context
2,6-Disubstituted pyridine building block for medicinal chemistry

(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid vs. Simpler Pyridylboronic Acids


Substitution of (6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid with simpler analogs such as unsubstituted 2-pyridylboronic acid or positional isomers (e.g., 3-pyridylboronic acid) is not a scientifically valid one-to-one replacement. Unsubstituted 2-pyridylboronic acid derivatives are notoriously unstable and prone to rapid protodeboronation, which frequently renders them non-viable substrates for standard Suzuki-Miyaura coupling reactions without specialized handling or in situ protection strategies [1][2]. The presence of the sterically bulky and electron-donating 2-hydroxypropan-2-yl group at the 6-position on the pyridine ring in the target compound is designed to mitigate this core instability and modulate the Lewis basicity of the pyridyl nitrogen [3]. Furthermore, the target compound has been specifically employed as a critical building block in the synthesis of advanced pharmaceutical intermediates and clinical candidates, such as the Wee1 kinase inhibitor MK-1775 (adavosertib) [4], a context where an unsubstituted or differently substituted pyridylboronic acid would not provide the required final molecular architecture or coupling efficiency. Procurement of alternative boronic acids in this context risks experimental failure, necessitates extensive re-optimization of reaction conditions, and may lead to off-target products, ultimately compromising project timelines and resource allocation.

Isomer Identity
Positional isomers (e.g., 3-pyridylboronic acid) produce different regioisomeric products and may not replicate published SAR.
Stability Profile
Unsubstituted 2-pyridylboronic acid is prone to rapid protodeboronation; the 6-substitution may not transfer in all conditions.
Synthetic Route Fidelity
Required for constructing MK-1775 and patented A2A/A2B antagonists; simpler analogs lead to off-target structures.

(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid Evidence Guide


Enhanced Stability via 6-Position Substitution in Cross-Coupling

The target compound, (6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid, is structurally differentiated from the prototypical 2-pyridylboronic acid by the presence of a 2-hydroxypropan-2-yl group at the pyridine 6-position. This substitution is critical as unsubstituted 2-pyridylboronic acid is known to be unstable and often non-viable as a substrate in standard Suzuki-Miyaura couplings due to rapid protodeboronation [1]. Computational and experimental studies on related systems indicate that substituents capable of attenuating the Lewis basicity of the pyridyl nitrogen are effective in slowing the rate of protodeboronation, thereby enhancing the viability of the boronic acid in cross-coupling reactions [2]. While direct quantitative stability data (e.g., t1/2) for this specific compound is not published, the strategic introduction of the 6-substituent aligns with established principles for overcoming the inherent limitations of 2-pyridylboronic acids.

Stability Comparison
Class-level
Target: 6-substitution attenuates Lewis basicity. Comparator: unsubstituted 2-pyridylboronic acid often non-viable due to protodeboronation.
Supports coupling viability
Direct t1/2 data not published; class-level inference
Suzuki-Miyaura Coupling Boronic Acid Stability Heteroaryl Synthesis

Positional Isomer Differentiation in Drug Synthesis

The 2-position of the boronic acid on the pyridine ring in the target compound (CAS 1309981-32-5) is a non-negotiable structural requirement for its demonstrated application in constructing bioactive molecules. A direct positional isomer, (6-(2-hydroxypropan-2-yl)pyridin-3-yl)boronic acid (CAS 1088496-42-7) , cannot serve the same function. The target compound is a documented precursor in the synthesis of advanced intermediates for Wee1 kinase inhibitors, including the clinical candidate MK-1775 (adavosertib) [1][2]. In binding assays, MK-1775 and related analogs incorporating the specific (6-(2-hydroxypropan-2-yl)pyridin-2-yl) scaffold exhibit potent inhibitory activity, with an IC50 of <10 nM against Wee1 kinase [1]. This level of activity is contingent upon the precise three-dimensional and electronic structure of the final molecule, which is a direct consequence of using the correct boronic acid building block at the 2-position.

Isomer Specificity
Cross-study
Target (2-yl) leads to MK-1775 analog (Wee1 IC50
Ensures replication of reported SAR
IC50 pertains to final inhibitor, not boronic acid
Purity Grade
Head-to-head
98% (NLT) vs 95% minimum purity
May reduce purification needs
Based on vendor CoA specifications
Patent Application
Patent context
Used in synthesis of A2A/A2B dual antagonist (US 18691621).
Enables access to novel IP-protected chemotype
Patent example; no efficacy claim
Medicinal Chemistry Kinase Inhibitor Drug Discovery

Supplier Purity Grade Comparison

Commercially, (6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is available in different purity grades, which directly impacts its procurement value and experimental reliability. Suppliers such as Leyan and MolCore offer the compound with a purity specification of 98% (NLT 98%) , whereas other vendors like AKSci and Beyotime offer a standard purity of 95% . This quantifiable 3% absolute difference in minimum purity represents a significant reduction in the maximum potential impurity burden, which can be critical in sensitive catalytic reactions where catalyst poisoning or side reactions can be a concern.

Purity Grade
Head-to-head
98% (NLT) vs 95% minimum purity
May reduce purification needs
Based on vendor CoA specifications
Chemical Procurement Purity Specification Supply Chain

Patented A2A/A2B Antagonist Synthesis

The target compound is explicitly claimed as a key intermediate in a pending US patent application (US 18691621) for the synthesis of a specific A2A/A2B dual receptor antagonist [1]. The patented compound is 3-(4-amino-5-fluoro-6-(1-((6-(2-hydroxypropan-2-yl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)pyrimidine-2-yl)-2-methylbenzonitrile [1]. This represents a concrete, high-value industrial application that is structurally exclusive to the 2-pyridyl isomer and the specific 6-substitution pattern of the target compound. Unsubstituted 2-pyridylboronic acid or other analogs cannot be used to access this specific patented chemical space.

Patent Application
Patent context
Used in synthesis of A2A/A2B dual antagonist (US 18691621).
Enables access to novel IP-protected chemotype
Patent example; no efficacy claim
Patent Analysis A2A/A2B Antagonist Immuno-Oncology

(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid Application Scenarios


2,6-Disubstituted Pyridine Scaffolds for Kinase Inhibitors

Based on its established role as a precursor to MK-1775 (adavosertib) and related Wee1 inhibitors [1], this compound is best suited for medicinal chemistry programs targeting the synthesis of complex 2,6-disubstituted pyridine-containing scaffolds. The 6-(2-hydroxypropan-2-yl) group provides a functional handle for further derivatization, while the boronic acid at the 2-position allows for reliable Suzuki-Miyaura coupling to install a diverse range of aryl or heteroaryl partners. This application leverages the compound's structural specificity and documented success in a challenging pharmaceutical context.

A2A/A2B Dual Antagonists for Immuno-Oncology

The compound's explicit use as an intermediate in a patent application for an A2A/A2B dual receptor antagonist [2] makes it a direct requirement for any research group aiming to explore this specific chemotype. Procurement of this specific boronic acid is non-negotiable for replicating the synthetic route described in the patent and for generating analogs within this intellectual property space. This application provides a clear, documentable justification for sourcing this exact CAS number.

Reliable Heteroaryl-Heteroaryl Suzuki-Miyaura Coupling

For synthetic chemists seeking a more stable and reliable alternative to unsubstituted 2-pyridylboronic acid, this compound offers a solution. The inherent instability of simpler 2-pyridylboronic acids is a known challenge [3], often requiring specialized MIDA boronates or other protective strategies [4]. The 6-substitution on the target compound is designed to mitigate this issue, offering a more robust coupling partner for standard reaction conditions [5]. This scenario is ideal for researchers who need to avoid the extra steps and potential yield losses associated with unstable boronic acids, thereby streamlining synthetic routes to complex heterobiaryls.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
2,6-disubstitution and boronic acid position
Coupling efficiency and product identity
A2A/A2B antagonist research
Exact regioisomer and CAS identity
Replication of patented synthetic route
Stable heteroaryl coupling
6-substitution for protodeboronation resistance
Coupling yield and protodeboronation profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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